molecular formula C12H14N2O2 B13667620 Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate

Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate

Cat. No.: B13667620
M. Wt: 218.25 g/mol
InChI Key: OJAAZKRPXILNPW-UHFFFAOYSA-N
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Description

Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate, often involves multicomponent reactions (MCRs). These reactions are high-yielding, operationally friendly, and time- and cost-effective . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to exhibit distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 7-amino-4-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)8-6-14-11-9(13)5-4-7(2)10(8)11/h4-6,14H,3,13H2,1-2H3

InChI Key

OJAAZKRPXILNPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C12)C)N

Origin of Product

United States

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